molecular formula C17H22N2S B12007108 N-(1-adamantyl)-N'-phenylthiourea

N-(1-adamantyl)-N'-phenylthiourea

Cat. No.: B12007108
M. Wt: 286.4 g/mol
InChI Key: XUSOQQLCHAESHK-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-N’-phenylthiourea is an organic compound characterized by the presence of an adamantyl group and a phenyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-N’-phenylthiourea typically involves the reaction of 1-adamantylamine with phenyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:

1-adamantylamine+phenyl isothiocyanateN-(1-adamantyl)-N’-phenylthiourea\text{1-adamantylamine} + \text{phenyl isothiocyanate} \rightarrow \text{N-(1-adamantyl)-N'-phenylthiourea} 1-adamantylamine+phenyl isothiocyanate→N-(1-adamantyl)-N’-phenylthiourea

The reaction is usually carried out at room temperature, and the product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for N-(1-adamantyl)-N’-phenylthiourea are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiourea group can yield corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-adamantyl)-N’-phenylthiourea is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material science.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

N-(1-adamantyl)-N’-phenylthiourea has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features enable it to interact with biological targets, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-adamantyl)-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.

    N-(1-adamantyl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.

    N-(1-adamantyl)-N’-phenylguanidine: Features a guanidine group in place of thiourea.

Uniqueness

N-(1-adamantyl)-N’-phenylthiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C17H22N2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-phenylthiourea

InChI

InChI=1S/C17H22N2S/c20-16(18-15-4-2-1-3-5-15)19-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H2,18,19,20)

InChI Key

XUSOQQLCHAESHK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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